N-(4-ACETYLPHENYL)-N-(4-CHLOROBENZENESULFONYL)ACETAMIDE
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Overview
Description
N-(4-ACETYLPHENYL)-N-(4-CHLOROBENZENESULFONYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of both acetyl and sulfonyl groups in the molecule suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-N-(4-CHLOROBENZENESULFONYL)ACETAMIDE typically involves the following steps:
Sulfonylation: The addition of a sulfonyl group to the benzene ring.
A common synthetic route might involve the reaction of 4-acetylphenylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using similar reaction conditions but with optimized parameters for yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-N-(4-CHLOROBENZENESULFONYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for antibacterial and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-N-(4-CHLOROBENZENESULFONYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it might inhibit bacterial growth by interfering with enzyme activity. The sulfonyl group could mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
N-(4-Acetylphenyl)sulfonamide: Lacks the chlorine atom but has similar structural features.
N-(4-Chlorobenzenesulfonyl)acetamide: Lacks the acetyl group but retains the sulfonyl and chlorine functionalities.
Uniqueness
N-(4-ACETYLPHENYL)-N-(4-CHLOROBENZENESULFONYL)ACETAMIDE is unique due to the presence of both acetyl and sulfonyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(4-acetylphenyl)-N-(4-chlorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-11(19)13-3-7-15(8-4-13)18(12(2)20)23(21,22)16-9-5-14(17)6-10-16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTARNLYZTUWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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